
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and sulfinyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2-propanediol with a suitable sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and may be carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups to the amino moiety.
Scientific Research Applications
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions, as well as participate in substitution reactions, makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-amino-1-(2-methylsulfinylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2S/c1-13(12)6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 |
InChI Key |
BFWYIYAGSRDDSE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
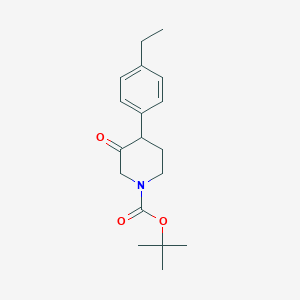


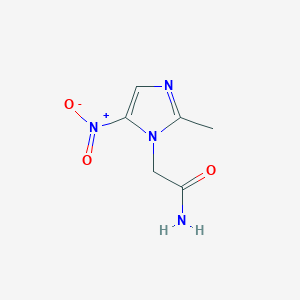
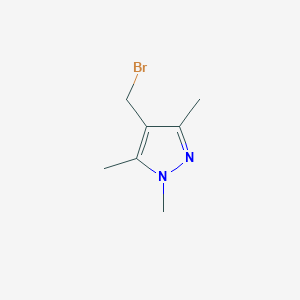
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
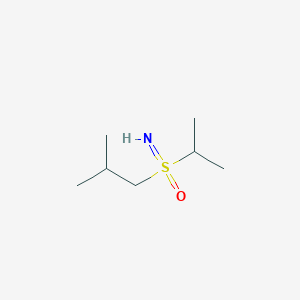
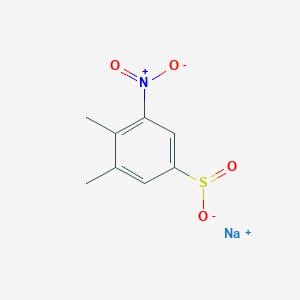

![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)

